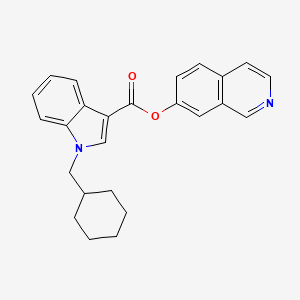

BB-22 7-hydroxyisoquinoline isomer

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

isoquinolin-7-yl 1-(cyclohexylmethyl)indole-3-carboxylate |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-19-12-13-26-15-20(19)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2 |

InChI Key |

KBKSDHBJEYHUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C=CN=C5 |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Elucidation of Bb 22 7 Hydroxyisoquinoline Isomer

Synthetic Pathways and Methodological Advancements for Isoquinoline-Containing Scaffolds

The synthesis of complex molecules like the BB-22 7-hydroxyisoquinoline (B188741) isomer is a multi-step process. The core of this molecule is the 7-hydroxyisoquinoline moiety, which is then esterified with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. The synthesis of the isoquinoline (B145761) scaffold itself is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic system.

Strategies for Introducing the 7-Hydroxyisoquinoline Moiety

The formation of the isoquinoline ring system can be achieved through several classic synthetic strategies, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net These methods typically involve the cyclization of a substituted β-arylethylamine or a related precursor.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. nrochemistry.com For the synthesis of a 7-hydroxyisoquinoline derivative, a key starting material would be a β-(3-hydroxyphenyl)ethylamine derivative. The presence of the hydroxyl group on the benzene (B151609) ring influences the regioselectivity of the cyclization.

The Pictet-Spengler reaction provides another route to tetrahydroisoquinolines, which can also be subsequently aromatized. wikipedia.orgorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions. wikipedia.org For a 7-hydroxyisoquinoline, a 3-hydroxy-substituted phenethylamine (B48288) would be the appropriate precursor. The reaction conditions for the Pictet-Spengler reaction are generally milder than those for the Bischler-Napieralski reaction, especially when the aromatic ring is activated, such as by a hydroxyl group. wikipedia.org

The Pomeranz-Fritsch reaction offers a direct method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgthermofisher.comorganicreactions.org This reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate. wikipedia.org To obtain a 7-hydroxyisoquinoline, a 3-hydroxybenzaldehyde (B18108) would be the required starting material.

Once the 7-hydroxyisoquinoline core is synthesized, the final step in the formation of the target molecule is the esterification with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. The synthesis of this indole (B1671886) derivative typically involves the alkylation of an indole-3-carboxylic acid ester with cyclohexylmethyl bromide, followed by hydrolysis to the carboxylic acid. The final esterification can be achieved using standard coupling reagents.

Optimization of Reaction Conditions and Yields for Isomer Specificity

Achieving isomer specificity is a critical aspect of synthesizing substituted isoquinolines. The position of the substituents on the starting materials directly influences the final position on the isoquinoline ring. For instance, in the Bischler-Napieralski and Pictet-Spengler reactions, the use of a meta-substituted phenethylamine derivative is crucial for obtaining the 7-substituted isoquinoline.

The choice of reagents and reaction conditions plays a significant role in optimizing the yield and purity of the desired isomer. In the Bischler-Napieralski reaction, the choice of dehydrating agent (e.g., POCl₃, P₂O₅, or Tf₂O) and reaction temperature can impact the efficiency of the cyclization. wikipedia.orgjk-sci.com For electron-rich benzene rings, such as those with a hydroxyl group, milder conditions are often sufficient. nrochemistry.com Similarly, in the Pomeranz-Fritsch reaction, the type of acid catalyst (e.g., sulfuric acid, trifluoroacetic anhydride) can be varied to optimize the reaction. wikipedia.org

The following table summarizes the general conditions for these key reactions:

| Reaction | Starting Materials | Reagents and Conditions | Product |

| Bischler-Napieralski | β-Arylethylamide | Dehydrating agent (POCl₃, P₂O₅), refluxing in acidic conditions. wikipedia.orgnrochemistry.com | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), protic or aprotic solvent, often with heating. wikipedia.org | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid catalyst (e.g., H₂SO₄), heating. wikipedia.org | Isoquinoline |

Spectroscopic and Chromatographic Techniques for Isomer-Specific Structural Characterization

The unambiguous identification of the BB-22 7-hydroxyisoquinoline isomer and its differentiation from other positional isomers is paramount for forensic and research purposes. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Mass Spectrometry for Molecular Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation patterns. For the this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition (C₂₅H₂₄N₂O₂).

Tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers. While positional isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ. For synthetic cannabinoids, characteristic fragment ions are often observed. For instance, in the analysis of BB-22, a significant fragment ion at m/z 214 has been reported. nih.gov The fragmentation of the 7-hydroxyisoquinoline isomer would likely involve cleavage of the ester bond, generating ions corresponding to the 1-(cyclohexylmethyl)-1H-indole-3-carbonyl moiety and the 7-hydroxyisoquinoline moiety. The relative abundance of these and other fragment ions can provide a fingerprint for differentiating it from other isomers.

The following table shows typical mass spectrometry data for BB-22:

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| BB-22 | 385 | 214 | 21 |

Data from a study on BB-22 and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of the this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons on the isoquinoline ring would be diagnostic for the 7-substitution pattern. For a 7-hydroxyisoquinoline, the protons on the heterocyclic and benzenoid rings would exhibit specific splitting patterns and chemical shifts. The presence of the hydroxyl group would also give rise to a characteristic signal.

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are sensitive to the position of the hydroxyl group. Comparison of the observed chemical shifts with those predicted or with data from known 7-substituted isoquinolines would allow for unambiguous assignment.

The following table provides representative ¹H NMR chemical shift ranges for protons in different chemical environments relevant to the target molecule:

| Proton Type | Chemical Shift Range (ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| Indole NH | 8.0 - 8.5 |

| -CH₂- (Cyclohexylmethyl) | ~3.8 |

| Cyclohexyl Protons | 1.0 - 2.0 |

| Phenolic OH | Variable, typically 5.0 - 8.0 |

General chemical shift ranges and may vary depending on the solvent and other structural features.

Chromatographic Separations (e.g., GC/MS, LC/MS) for Purity Assessment and Isomer Resolution

Chromatographic techniques are crucial for separating the this compound from other isomers and impurities. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the workhorses of forensic and analytical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For synthetic cannabinoids, GC-MS can effectively separate isomers based on their different boiling points and interactions with the GC column stationary phase. nih.gov The retention time is a key parameter for identifying a specific isomer when compared to a reference standard. nih.gov The elution order of isomers can sometimes be predicted based on their structural features, with more linear isomers often having longer retention times. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov Reversed-phase LC with columns such as C18 is commonly used to separate synthetic cannabinoid isomers. nih.govthermofisher.com The choice of mobile phase composition and gradient elution program can be optimized to achieve baseline separation of closely related isomers. nih.govthermofisher.com

The following table illustrates typical retention time data for the separation of cannabinoid isomers using GC:

| Compound | Retention Time (min) |

| ortho-isomer | Elutes first |

| para-isomer | Highest retention time |

General elution order observed for some regioisomeric synthetic cannabinoids. nih.gov

Pharmacological Characterization of Bb 22 7 Hydroxyisoquinoline Isomer in in Vitro Systems

Receptor Binding Affinity and Selectivity at Cannabinoid Receptors (CB1R and CB2R)

There is currently no available scientific data from ligand binding assays or radioligand displacement studies that characterizes the binding affinity and selectivity of BB-22 7-hydroxyisoquinoline (B188741) isomer for the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.

Ligand Binding Assays and Radioligand Displacement Studies

Information regarding the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of BB-22 7-hydroxyisoquinoline isomer at either CB1 or CB2 receptors has not been published.

Functional Assays for Receptor Agonism/Antagonism (e.g., G-protein coupling, cAMP modulation)

Similarly, there are no publicly accessible results from functional assays that would determine whether this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors. Studies measuring G-protein coupling or the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels in response to this specific compound have not been reported.

Exploration of Potential Off-Target Receptor Interactions

The interaction profile of this compound with other receptors outside of the endocannabinoid system has not been investigated in any published research. Therefore, its potential for off-target effects remains entirely unknown.

Mechanisms of Cellular Response in Preclinical Models

Due to the lack of fundamental receptor binding and functional data, there have been no subsequent studies on the downstream cellular responses to this compound in preclinical models. Research into its effects on intracellular signaling pathways, gene expression, or other cellular functions is not available.

Metabolic Profiling and Biotransformation Studies of Bb 22 7 Hydroxyisoquinoline Isomer in Preclinical Animal Models

Identification of Phase I and Phase II Metabolites

The metabolism of BB-22 7-hydroxyisoquinoline (B188741) isomer is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: The initial and most significant step in the metabolism of BB-22 7-hydroxyisoquinoline isomer is predicted to be the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases (hCES), which are abundant in the liver. rsc.org This cleavage would yield two primary metabolites: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 7-hydroxyisoquinoline.

Following ester hydrolysis, both resulting metabolites are expected to undergo further Phase I transformations. The indole (B1671886) moiety is susceptible to hydroxylation at various positions on the indole ring and the cyclohexyl group. The 7-hydroxyisoquinoline moiety can also undergo further oxidation.

Phase II Metabolism: The primary functional groups available for Phase II conjugation are the newly formed carboxylic acid on the indole metabolite and the hydroxyl group on the isoquinoline (B145761) metabolite. These groups are substrates for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). Glucuronidation is a common pathway for the elimination of synthetic cannabinoid metabolites. wikipedia.org The phenolic hydroxyl group of 7-hydroxyisoquinoline is a likely site for both glucuronidation and sulfation.

A summary of the predicted primary metabolites is presented in the table below.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Metabolic Phase |

| M1 | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis | I |

| M2 | 7-hydroxyisoquinoline | Ester Hydrolysis | I |

| M3 | Hydroxylated 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid | Hydroxylation | I |

| M4 | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid glucuronide | Glucuronidation | II |

| M5 | 7-hydroxyisoquinoline glucuronide | Glucuronidation | II |

| M6 | 7-hydroxyisoquinoline sulfate | Sulfation | II |

Elucidation of Metabolic Pathways Specific to the Isoquinoline Moiety and Indole Core

The biotransformation of this compound involves distinct metabolic pathways for its two core structural components: the isoquinoline moiety and the indole core.

Metabolism of the Isoquinoline Moiety: The primary metabolite of the isoquinoline portion is 7-hydroxyisoquinoline, formed via ester hydrolysis. This metabolite can then enter Phase II metabolism directly. The phenolic hydroxyl group is a prime target for glucuronidation and sulfation, processes that increase water solubility and facilitate excretion. Studies on similar hydroxyquinolines have shown that glucuronidation is a significant metabolic route. mdpi.comnih.gov Additionally, the isoquinoline ring itself may be susceptible to oxidation at other positions, catalyzed by cytochrome P450 enzymes, although this is likely a minor pathway compared to the conjugation of the existing hydroxyl group.

Metabolism of the Indole Core: The indole core, liberated as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, is expected to undergo several metabolic transformations. The cyclohexyl ring is a common site for hydroxylation, leading to various mono- and di-hydroxylated metabolites. The indole ring itself can also be hydroxylated. The carboxylic acid group is a primary site for Phase II conjugation, predominantly forming an ester glucuronide. This pathway is a major route of elimination for many synthetic cannabinoids with a terminal carboxylic acid metabolite. wikipedia.org

The proposed metabolic cascade is depicted in the following table:

| Parent Compound/Metabolite | Enzyme(s) | Resulting Metabolite(s) |

| This compound | Carboxylesterases (hCES) | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid + 7-hydroxyisoquinoline |

| 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid | CYP450 enzymes | Hydroxylated derivatives |

| 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid | UGTs | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid glucuronide |

| 7-hydroxyisoquinoline | UGTs, SULTs | 7-hydroxyisoquinoline glucuronide, 7-hydroxyisoquinoline sulfate |

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Enzymes, UGTs)

The metabolic stability of this compound in preclinical models is predicted to be low due to its ester linkage. Ester-containing synthetic cannabinoids are often rapidly hydrolyzed by carboxylesterases in human liver microsomes (HLM) and S9 fractions. rsc.orgnih.gov This rapid hydrolysis would lead to a short half-life of the parent compound in vitro.

Cytochrome P450 Enzymes: While the initial hydrolysis is independent of CYP enzymes, the subsequent metabolism of the resulting fragments is not. The hydroxylation of the indole and cyclohexyl moieties is mediated by various CYP450 isoforms. Studies on structurally related quinoline-containing synthetic cannabinoids have implicated CYP2C8, CYP2C9, CYP3A4, and CYP3A5 in their hydroxylation. nih.govresearchgate.net Research on quinoline (B57606) and isoquinoline alkaloids has also shown the involvement of CYP2D6 and CYP1A2. researchgate.netnih.gov

UDP-glucuronosyltransferases (UGTs): The glucuronidation of the carboxylic acid metabolite and 7-hydroxyisoquinoline is a critical step in their detoxification and elimination. Several UGT isoforms are known to conjugate phenolic hydroxyl groups and carboxylic acids. For instance, studies on 7-hydroxycoumarin, a compound with a similar phenolic hydroxyl group, have demonstrated glucuronidation by multiple UGTs. nih.gov Similarly, the glucuronidation of 7-hydroxypropranolol involves UGT1A6, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. mdpi.com It is plausible that a similar set of UGTs is involved in the conjugation of 7-hydroxyisoquinoline.

The table below summarizes the key enzymes likely involved in the metabolism of this compound and its primary metabolites.

| Metabolic Reaction | Enzyme Family | Specific Isoforms (Predicted) |

| Ester Hydrolysis | Carboxylesterases | hCES1, hCES2 |

| Hydroxylation | Cytochrome P450 | CYP2C9, CYP2D6, CYP3A4, CYP1A2, CYP2C8, CYP3A5 |

| Glucuronidation | UDP-glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 |

| Sulfation | Sulfotransferases | SULT1A1, SULT1E1 |

Comparative Metabolism with Other Hydroxyisoquinoline/Quinoline Isomers and Parent Synthetic Cannabinoids

The metabolism of this compound can be contextualized by comparing it with its quinoline isomers and the parent synthetic cannabinoid structures from which it is derived.

Comparison with Quinoline Isomers: BB-22 is the 8-hydroxyquinoline (B1678124) analog of this structural class. The position of the hydroxyl group on the quinoline or isoquinoline ring can influence the rate and site of metabolism. For example, different hydroxyquinoline isomers of 5F-PB-22 exhibit variations in their fragmentation patterns in mass spectrometry, suggesting differences in their metabolic stability. nih.gov The specific position of the nitrogen atom in the isoquinoline ring compared to the quinoline ring can also affect the electronic properties of the molecule and its interaction with metabolic enzymes. Studies on quinoline and isoquinoline have shown differences in their metabolic profiles, with quinoline being more extensively metabolized to dihydrodiols. numberanalytics.com

Comparison with Parent Synthetic Cannabinoids: The metabolism of this compound shares common pathways with other ester-containing synthetic cannabinoids like PB-22 and 5F-PB-22. The primary metabolic step for these compounds is also ester hydrolysis. nih.gov However, the subsequent metabolism of the resulting indole carboxylic acid can vary depending on the N-alkyl substituent. For instance, the cyclohexylmethyl group of BB-22 is expected to undergo more extensive hydroxylation compared to the pentyl chain of PB-22.

The following table provides a comparative overview of the primary metabolic pathways for this compound and related compounds.

| Compound | Key Structural Feature | Primary Metabolic Pathway(s) | Key Metabolites |

| This compound | 7-hydroxyisoquinoline ester | Ester hydrolysis, Hydroxylation, Glucuronidation | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-hydroxyisoquinoline, and their conjugates |

| PB-22 | 8-hydroxyquinoline ester | Ester hydrolysis, Hydroxylation of pentyl chain, Glucuronidation | 1-pentyl-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and their conjugates |

| 5F-PB-22 | 5-fluoropentyl chain, 8-hydroxyquinoline ester | Ester hydrolysis, Oxidative defluorination, Hydroxylation, Glucuronidation | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and their conjugates |

| JWH-018 | Naphthoyl indole | Hydroxylation of pentyl chain and naphthalene (B1677914) ring | Hydroxylated metabolites, Carboxylic acid metabolites |

Advanced Analytical Methodologies for Detection and Differentiation of Bb 22 7 Hydroxyisoquinoline Isomer in Research Matrices

Development and Validation of Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of synthetic cannabinoids and their isomers. nih.govojp.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high sensitivity and selectivity required to detect these compounds in complex matrices. nih.govstrath.ac.uk

Validation of these methods is critical to ensure the reliability of the results. This process typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated LC-MS/MS method for the analysis of 22 ketosteroids and estradiol (B170435) in human plasma, serum, and tissue homogenate provides a framework for the type of validation required for complex bioanalytical assays. nih.gov Similarly, methods for BB-22 analysis have been developed with LODs in the low picogram-per-milliliter range in biological fluids. nih.gov

High-Resolution Mass Spectrometry for Metabolite and Isomer Identification

High-resolution mass spectrometry (HRMS), particularly instruments like the Quadrupole-Orbitrap (Q-Orbitrap), is indispensable for identifying metabolites and differentiating isomers. nih.gov HRMS provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of elemental compositions for parent ions and their fragments. This capability is crucial for tentatively identifying novel metabolites when reference standards are unavailable. nih.gov

In studies on BB-22, HRMS has been used to characterize new metabolites in urine specimens. nih.govnih.gov The instrument's ability to perform MS/MS fragmentation helps in elucidating the structure of these metabolites. nih.gov Furthermore, advanced fragmentation techniques available on hybrid mass spectrometers, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD), can generate unique fragment ions for structurally similar isomers, aiding in their differentiation even when they are not chromatographically separated. lcms.cz

| Technique | Application in Isomer/Metabolite Identification | Key Advantages | Reference |

| LC-QTRAP-MS/MS | Identification and quantification of BB-22 and its 3-carboxyindole metabolite in serum and urine. | High sensitivity (LOD of 3 pg/mL for BB-22 in urine), robust quantification. | nih.govnih.gov |

| LC-Orbitrap-MS/MS | Characterization of new BB-22 metabolites in authentic urine specimens. | High mass accuracy (<2.0 ppm error), enabling tentative identification without reference standards. | nih.gov |

| Orbitrap IQ-X Tribrid MS | Differentiation of structurally similar sugar phosphate (B84403) isomers using various fragmentation methods. | HCD, CID, and UVPD provide diagnostic fragments for isomer differentiation. | lcms.cz |

| SLIM HRIM-MS/MS | Separation and characterization of synthetic cannabinoid metabolite isomers. | High-resolution ion mobility separation provides differentiation based on collision cross section (CCS) and m/z. | nih.gov |

Chromatographic Separation Techniques for Isomeric Resolution and Differentiation

The ability to chromatographically separate isomers is fundamental to their accurate identification and quantification. Given that isomers have the same mass, their distinction by MS alone is impossible without prior separation or specific fragmentation patterns.

Liquid chromatography (LC) is a powerful tool for this purpose. The choice of column chemistry and mobile phase composition is critical for achieving separation. For cannabinoids, C18 columns are commonly used, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govrestek.com The development of superficially porous particle columns has enabled highly efficient separations with shorter run times. restek.com

In addition to LC, advanced techniques like high-resolution ion mobility spectrometry (HRIM) coupled with MS offer another dimension of separation. HRIM separates ions based on their size, shape, and charge (collision cross section, CCS) in the gas phase, providing a means to resolve isomers that may co-elute chromatographically. nih.gov

Spectroscopic Techniques for Isomer-Specific Fingerprinting (e.g., GC/IR, UV-Vis Spectroscopy)

While mass spectrometry is a primary tool, spectroscopic techniques provide complementary information that can be crucial for isomer differentiation.

Gas chromatography with infrared detection (GC/IR) provides a vapor-phase infrared spectrum for each separated compound. Since isomers have unique "fingerprint" regions in their IR spectra, this technique can definitively distinguish between them. ojp.gov The use of GC/IR has been documented for differentiating isomers of novel psychoactive substances, providing structural information that is orthogonal to mass spectrometry. ojp.gov

UV-Vis spectroscopy can also aid in differentiation, although it is generally less specific than IR spectroscopy. Positional isomers can exhibit subtle but measurable differences in their UV absorption maxima (λmax). For example, the BB-22 7-hydroxyisoquinoline (B188741) isomer shows a λmax at 217 and 295 nm, which can be compared against the spectra of other isomers to aid in identification. mdpi.comresearchgate.net The combination of IR and UV photodissociation mass spectrometry has also been shown to be a powerful method for distinguishing complex isomers by generating complementary fragment spectra. nih.gov

| Isomer | UV Absorbance Maxima (λmax) | Reference |

| BB-22 7-hydroxyisoquinoline isomer | 217, 295 nm | |

| BB-22 6-hydroxyisoquinoline isomer | 220, 295 nm |

Development of Reference Standards and Analytical Panels for Isomer Discrimination

The unambiguous identification of any chemical compound, including the this compound, relies on the availability of certified reference materials. ojp.gov These standards are used to confirm the identity of an unknown substance by direct comparison of its analytical data (e.g., retention time, mass spectrum, IR spectrum) with that of the standard.

Several chemical suppliers provide analytical reference standards for the this compound and its related positional isomers, such as the 6-hydroxyisoquinoline isomer. These standards are sold as crystalline solids or in solution and are intended for research and forensic applications. lgcstandards.com The availability of these individual isomers is crucial for developing and validating analytical methods and for creating comprehensive analytical panels that allow laboratories to screen for and differentiate between a wide range of synthetic cannabinoids.

Bioanalytical Method Development for Quantitative Analysis in Biological Research Specimens (e.g., plasma, urine, tissue homogenates)

The quantitative analysis of the this compound in biological specimens is essential for metabolism and pharmacokinetic studies. quotientsciences.comajprd.com The development of such bioanalytical methods is a multi-step process that includes sample preparation, separation, detection, and validation. quotientsciences.comajprd.comnih.gov

Sample preparation is a critical step to remove interfering endogenous components from matrices like plasma, urine, and tissue homogenates. nih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govnih.gov

LC-MS/MS is the preferred technique for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. nih.gov For BB-22 and its metabolites, a sensitive LC-QTRAP-MS/MS method has been successfully applied to quantify the parent compound and its carboxyindole metabolite in human serum and urine. nih.govnih.gov The method achieved a limit of detection of 3 pg/mL for BB-22 in urine and was used to determine concentrations in authentic samples. nih.gov For example, in one case, the serum levels of BB-22 were found to be 149 pg/mL, while the urine levels were 5.64 pg/mL. nih.gov This demonstrates the ability of modern analytical instrumentation to detect the very low concentrations of parent compounds often found in biological samples. strath.ac.uk

| Analyte | Matrix | Limit of Detection (LOD) | Reported Concentration (Example) | Reference |

| BB-22 | Urine | 3 pg/mL | 5.64 pg/mL | nih.gov |

| BB-22 | Serum | Not specified | 149 pg/mL | nih.gov |

| BB-22 3-carboxyindole | Urine | 30 pg/mL | 0.131 ng/mL | nih.gov |

| BB-22 3-carboxyindole | Serum | Not specified | 0.755 ng/mL | nih.gov |

Computational Chemistry and Molecular Modeling of Bb 22 7 Hydroxyisoquinoline Isomer

Quantum Chemical Calculations for Electronic Structure and Conformation

There is currently no publicly available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed on the BB-22 7-hydroxyisoquinoline (B188741) isomer. Such studies would be invaluable for understanding the molecule's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting its reactivity and stability. Furthermore, conformational analysis through quantum calculations would elucidate the molecule's preferred three-dimensional shapes, a critical factor in its ability to bind to biological targets.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

No specific molecular docking or molecular dynamics (MD) simulation studies for the BB-22 7-hydroxyisoquinoline isomer have been published. These computational techniques are essential for predicting and analyzing how a ligand like this isomer would bind to cannabinoid receptors (CB1 and CB2). mdpi.comnih.gov

Molecular Docking would predict the preferred binding pose and affinity of the isomer within the receptor's active site. nih.govresearchgate.net

Molecular Dynamics Simulations would offer a dynamic view of the stability of the ligand-receptor complex over time, revealing key interactions and conformational changes. mdpi.comrsc.orgyoutube.com

Without such studies, the specific interactions governing its potential cannabimimetic activity cannot be detailed.

Prediction of Pharmacological Activity and Metabolic Soft Spots

While one study investigated the in vitro metabolism of BB-22 (QUCHIC) using human hepatocytes and identified several metabolites through mass spectrometry, it did not involve in silico prediction of metabolic soft spots. nih.gov The primary biotransformation observed was ester hydrolysis. nih.gov

Computational tools are often used to predict which parts of a molecule are most susceptible to metabolic modification by enzymes like cytochrome P450. This information is critical for anticipating the formation of potentially active or toxic metabolites. For the this compound, such predictive computational studies are not available in the current body of scientific literature.

Structure-Based Design Approaches for Novel Analogs with Predicted Interactions

The design of novel analogs based on the structure of the this compound is contingent on a foundational understanding of its structure-activity relationship (SAR), which is typically established through methods like molecular docking and dynamics simulations. Given the absence of these foundational studies, there is no published research on structure-based design approaches for creating new analogs of this specific isomer with predicted interaction profiles.

Future Directions and Emerging Research Avenues for Bb 22 7 Hydroxyisoquinoline Isomer

Investigation into Unexplored Biological Targets Beyond Cannabinoid Receptors

The prevailing assumption for many synthetic cannabinoids is that their primary targets are the cannabinoid receptors CB1 and CB2. However, the vast and complex chemical space of these compounds, including isomers like BB-22 7-hydroxyisoquinoline (B188741), suggests the potential for interactions with other biological targets, often referred to as "off-target" effects. The isoquinoline (B145761) scaffold, a key structural feature of this BB-22 isomer, is present in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities. nih.govnuph.edu.uaresearchgate.net These activities include interactions with various receptors, enzymes, and ion channels, underscoring the need to look beyond the cannabinoid system. nih.govnuph.edu.uaresearchgate.net

Future research should, therefore, embark on a systematic screening of the BB-22 7-hydroxyisoquinoline isomer against a broad panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes known to be modulated by other isoquinoline-containing compounds. pa2online.org Techniques such as competitive binding assays and functional cell-based assays would be instrumental in identifying novel interactions. A preliminary evaluation of the affinity of isoquinoline-containing compounds at imidazoline (B1206853) I1 binding sites has already demonstrated the potential for this scaffold to interact with non-cannabinoid receptors. pa2online.org The discovery of novel targets would not only provide a more complete picture of the isomer's pharmacological profile but could also open up new avenues for its use as a research tool.

Table 1: Potential Unexplored Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Screening Methods |

| G-Protein Coupled Receptors (GPCRs) | The isoquinoline scaffold is a common motif in many GPCR ligands. | Radioligand binding assays, GTPγS binding assays, cAMP accumulation assays. |

| Ion Channels | Various alkaloids with isoquinoline structures are known to modulate ion channel activity. | Patch-clamp electrophysiology, fluorescent ion indicators. |

| Kinases | Quinoline (B57606) and isoquinoline derivatives have been shown to possess kinase inhibitory activity. researchgate.net | In vitro kinase activity assays, cellular phosphorylation assays. |

| Nuclear Receptors | Some synthetic cannabinoids have been reported to interact with nuclear receptors. | Reporter gene assays, co-activator/co-repressor recruitment assays. |

Design and Synthesis of Photoaffinity Probes for Target Identification

To definitively identify the interacting partners of the this compound within a complex biological system, the development of photoaffinity probes represents a powerful strategy. whiterose.ac.ukbenthamscience.comnih.gov Photoaffinity labeling involves the use of a modified version of the compound of interest that incorporates a photoreactive group. nih.gov Upon exposure to light, this group forms a covalent bond with nearby molecules, effectively "tagging" the binding partners for subsequent identification by techniques such as mass spectrometry. nih.gov

The design and synthesis of a photoaffinity probe for the this compound would be a critical step. This would involve strategically modifying the parent compound to include a photoreactive moiety, such as a diazirine or benzophenone, and a reporter tag, like biotin (B1667282) or an alkyne for click chemistry, without significantly altering its binding properties. whiterose.ac.uknih.gov The synthesis would likely involve a multi-step process, building upon established synthetic routes for quinoline and isoquinoline derivatives. nih.govresearchgate.net Once synthesized, these probes could be used in cell lysates or even in living cells to covalently label their targets, which can then be isolated and identified, providing direct evidence of molecular interactions. whiterose.ac.uk

Table 2: Key Components of a Hypothetical Photoaffinity Probe for this compound

| Component | Function | Example Moiety |

| Pharmacophore | Binds to the biological target(s). | This compound scaffold. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Diazirine, Benzophenone. |

| Linker | Spatially separates the pharmacophore from the reporter tag to minimize steric hindrance. | Alkyl or polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Tag | Enables detection and purification of the labeled target protein. | Biotin, Alkyne, Fluorophore. |

Collaborative Research for Comprehensive Isomer Characterization and Differentiation

The proliferation of synthetic cannabinoid isomers presents a significant challenge for forensic and analytical laboratories. numberanalytics.comnih.govnih.gov Differentiating between closely related isomers, such as the 7-hydroxyisoquinoline and other positional isomers of BB-22, requires sophisticated analytical techniques and a collective effort to share data and reference materials. nih.govojp.gov

Future progress in understanding the this compound will depend heavily on collaborative research initiatives. These collaborations should bring together academic researchers, forensic laboratories, and public health agencies to:

Establish a comprehensive analytical profile: This would involve utilizing a battery of advanced analytical techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and potentially newer methods like ion mobility spectrometry, to create a detailed and unambiguous analytical signature for the 7-hydroxyisoquinoline isomer. nih.govojp.gov

Develop and share reference standards: The availability of pure, well-characterized reference materials is crucial for accurate identification and quantification. Collaborative efforts can facilitate the synthesis, purification, and distribution of these standards.

Conduct inter-laboratory validation studies: Round-robin or ring trials, where the same samples are analyzed by multiple laboratories, are essential for ensuring the reproducibility and reliability of analytical methods for isomer differentiation. ojp.gov

By fostering a collaborative environment, the scientific community can more effectively tackle the challenges posed by the ever-expanding market of novel psychoactive substances and ensure that compounds like the this compound are thoroughly characterized.

Q & A

Basic Research Questions

Q. How can BB-22 7-hydroxyisoquinoline isomer be accurately identified and quantified in biological samples?

- Methodological Answer : A validated approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, coupled with high-resolution LC-Orbitrap-MS/MS for structural confirmation. For instance, LC-MS/MS achieves detection limits as low as 3 pg/mL for BB-22 and 30 pg/mL for its metabolites in urine and serum. β-glucuronidase hydrolysis and liquid-liquid extraction are critical for isolating metabolites prior to analysis. Authentic human samples have demonstrated serum concentrations ranging from 149 to 6680 pg/mL for BB-22 and 0.755–38.0 ng/mL for its 3-carboxyindole metabolite . Structural characterization of novel hydroxylated metabolites requires fragmentation pattern analysis using high-resolution MS to resolve regioisomeric ambiguities .

Q. What are the key physical and chemical properties of this compound essential for experimental handling?

- Methodological Answer : Critical properties include its melting point (226–228°C), molecular weight (145.16 g/mol), and stability under storage conditions. The compound should be stored in acetonitrile at -20°C to prevent degradation, as demonstrated in isomer stability studies . Analytical standards must be prepared in LC-MS-grade solvents to avoid matrix interference during quantification .

Advanced Research Questions

Q. What methodologies are recommended for differentiating this compound from its structural analogs (e.g., quinolinyl-substituted isomers)?

- Methodological Answer : Differentiation requires a combination of chromatographic separation and spectral analysis. For example:

- Chromatography : Use reverse-phase HPLC with gradient elution to resolve positional isomers (e.g., 7-hydroxyisoquinoline vs. 8-hydroxyisoquinoline). Retention time shifts and peak symmetry can indicate structural differences .

- Spectral Analysis : High-resolution MS/MS with collision-induced dissociation (CID) generates isomer-specific product ions. For instance, the 7-hydroxyisoquinoline isomer produces distinct fragmentation patterns compared to its 4-hydroxy or 6-hydroxy analogs, as shown in product ion spectra .

- Chemometric Tools : Multivariate curve resolution (MCR) applied to GC-FTIR or LC-MS datasets can deconvolute overlapping isomer signals in complex matrices .

Q. How can researchers address discrepancies in metabolic pathway data for this compound across studies?

- Methodological Answer : Contradictions often arise from interspecies variability in metabolism or analytical sensitivity limitations. To mitigate this:

- Cross-Validation : Compare metabolite profiles across in vitro (e.g., hepatocyte incubations) and in vivo (human urine/serum) models. For example, hydroxylated metabolites in human urine may not align with rodent models due to cytochrome P450 isoform differences .

- Isotopic Labeling : Use deuterated analogs to track metabolic transformations and confirm intermediate structures .

- Data Harmonization : Apply standardized reporting metrics (e.g., IUPAC nomenclature, SI units) as outlined in analytical chemistry guidelines to ensure reproducibility .

Q. What strategies are effective for integrating isomer-specific data with other omics datasets (e.g., transcriptomics or proteomics)?

- Methodological Answer :

- Multi-Omics Workflows : Combine isomer-specific LC-MS data with RNA-Seq or proteomics using tools like SQANTI or TAMA for functional annotation. For example, correlating isomer abundance with gene expression profiles can reveal metabolic regulatory networks .

- Machine Learning : Train models on isomer retention times, fragmentation patterns, and physicochemical descriptors to predict interactions with biological targets (e.g., cannabinoid receptors) .

- Public Databases : Deposit raw spectral data into repositories like MetaboLights, ensuring compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles for cross-study comparisons .

Data Contradiction and Validation

Q. How should researchers validate the purity of synthesized this compound batches?

- Methodological Answer :

- Orthogonal Techniques : Use nuclear magnetic resonance (NMR) for structural confirmation and LC-MS/MS for purity assessment. For example, NMR can detect regioisomeric impurities at <1% levels, while LC-MS/MS quantifies residual solvents or synthetic byproducts .

- Reference Standards : Cross-check against commercially available certified reference materials (CRMs) with documented isomer ratios .

Q. What experimental designs are optimal for studying isomer-specific pharmacological effects?

- Methodological Answer :

- Dose-Response Studies : Compare EC₅₀ values of the 7-hydroxyisoquinoline isomer with its analogs in receptor binding assays (e.g., CB1/CB2 cannabinoid receptors). Use radiolabeled ligands to quantify affinity differences .

- Dynamic Exposure Models : Employ microfluidic cell cultures to simulate time-dependent isomer metabolism and receptor activation, enabling real-time pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.